4-Octylbenzonitrile
Overview
Description
4-Octylbenzonitrile is a chemical compound belonging to the family of benzonitriles. It is characterized by a benzene ring substituted with a nitrile group and an octyl chain at the para position. This compound is a colorless to pale yellow liquid with a molecular weight of 215.34 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with octylmagnesium bromide in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to form the corresponding benzonitrile, which is then further reacted with octyl halides .
Chemical Reactions Analysis
Types of Reactions: 4-Octylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Octylbenzoic acid.
Reduction: 4-Octylbenzylamine.
Substitution: 4-Octyl-2-nitrobenzonitrile, 4-Octyl-2-bromobenzonitrile.
Scientific Research Applications
4-Octylbenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Octylbenzonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. Additionally, the octyl chain provides hydrophobic interactions that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzonitrile: The parent compound with a simpler structure, lacking the octyl chain.
4-Methylbenzonitrile: Similar structure but with a methyl group instead of an octyl chain.
4-Ethylbenzonitrile: Contains an ethyl group in place of the octyl chain.
Uniqueness: 4-Octylbenzonitrile stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and influences its reactivity and applications. The presence of the octyl group enhances its solubility in non-polar solvents and its potential use in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-octylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMIIMHAJLWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464033 | |
Record name | Benzonitrile, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60484-68-6 | |
Record name | Benzonitrile, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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